molecular formula C8H9BClFO3 B14770515 (2-Chloro-3-ethoxy-4-fluorophenyl)boronic acid

(2-Chloro-3-ethoxy-4-fluorophenyl)boronic acid

Cat. No.: B14770515
M. Wt: 218.42 g/mol
InChI Key: DAECFKZLCWQFGA-UHFFFAOYSA-N
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Description

(2-Chloro-3-ethoxy-4-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, ethoxy, and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-ethoxy-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for (2-Chloro-3-ethoxy-4-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-ethoxy-4-fluorophenyl)boronic acid is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents provides distinct electronic and steric properties compared to other boronic acids .

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

(2-chloro-3-ethoxy-4-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-6(11)4-3-5(7(8)10)9(12)13/h3-4,12-13H,2H2,1H3

InChI Key

DAECFKZLCWQFGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OCC)Cl)(O)O

Origin of Product

United States

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